molecular formula C7H5Cl2FO B3058048 2,4-Dichloro-1-(fluoromethoxy)benzene CAS No. 87453-28-9

2,4-Dichloro-1-(fluoromethoxy)benzene

Cat. No. B3058048
CAS RN: 87453-28-9
M. Wt: 195.01 g/mol
InChI Key: JAVJDEQPAVAWNX-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(fluoromethoxy)benzene is a chemical compound with the molecular formula C7H5Cl2FO . It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluoromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one fluoromethoxy group attached . The exact 3D structure would depend on the specific orientations of these groups .

Scientific Research Applications

Transformation to Fluoromethoxy Derivatives

Research indicates that non-activated benzene rings, like those in benzyl alcohol and its analogues, can be transformed into fluoromethoxy derivatives through reactions with xenon difluoride (XeF2) (Stavber & Zupan, 1993).

Nucleophilic Substitution Reactions

Ortho:para ratios have been measured in the nucleophilic substitution reactions of o- and p-fluoro- and -chloro-nitrobenzenes. This research provides insights into the steric exclusion and solvation effects in the transition states of these reactions, with relevance to compounds like 2,4-dichloro-1-nitrobenzene (Bamkole, Hirst, & Udoessien, 1973).

Studies in Mass-Analyzed-Threshold-Ionization Spectroscopy

Mass-analyzed-threshold-ionization (MATI) spectroscopy has been applied to investigate the ionic properties of halogenated benzene radical cations, including compounds similar to 2,4-dichloro-1-(fluoromethoxy)benzene (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Electrochemical Studies

Electrochemical reduction studies of related compounds like 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene provide insights into the electrochemical behavior of such compounds (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).

Synthetic Applications

There are various synthetic applications, such as the synthesis of substituted benzene derivatives and the preparation of specific chemical structures involving benzene rings, which are relevant to the scientific research of compounds like this compound (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).

Photocatalytic Oxidation Studies

Studies on the photocatalytic oxidation pathways, such as those involving 2,4-dichlorophenol, can provide insights into the behavior of related chlorinated compounds under specific conditions (Tang & Huang, 1995).

Residue Analysis

Research on methods to determine residues from related herbicides in agricultural products, such as rice and wheat, is also relevant to the study of compounds like this compound (Adler & Wargo, 1975).

Solvent Extraction Systems

The development of solvent extraction systems using compounds like 1,2-bis(2-methoxyethylthio)benzene for the selective separation of metals from secondary raw materials provides insights applicable to the research on this compound (Traeger, Koenig, Städtke, & Holdt, 2012).

properties

IUPAC Name

2,4-dichloro-1-(fluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJDEQPAVAWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526474
Record name 2,4-Dichloro-1-(fluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87453-28-9
Record name 2,4-Dichloro-1-(fluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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